Cas no 53272-88-1 ([2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid)

[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid is a cyclopentenone derivative featuring a methoxyphenyl substituent and a carboxylic acid functional group. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly as a precursor for prostaglandin analogs and other biologically active molecules. The presence of both the α,β-unsaturated carbonyl moiety and the acetic acid side chain allows for selective modifications, making it valuable in medicinal chemistry research. Its structural framework is also useful in studying cyclopentenone-based anti-inflammatory agents. The compound exhibits moderate stability under standard conditions, though storage at low temperatures is recommended for long-term preservation.
[2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid structure
53272-88-1 structure
Product Name:[2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid
CAS No:53272-88-1
MF:C14H14O4
MW:246.258564472198
CID:938242
PubChem ID:686854
Update Time:2025-06-08

[2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid Chemical and Physical Properties

Names and Identifiers

    • [2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid
    • 2-(4-METHOXY-PHENYL)-5-OXO-CYCLOPENT-1-ENYL]-ACETIC ACID
    • 2-[2-(4-methoxyphenyl)-5-oxocyclopenten-1-yl]acetic acid
    • [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-essigsaeure
    • 2--5-oxo-cyclopent-1-enyl-essigsaeure
    • AC1LEIR5
    • CTK7A2714
    • Oprea1_700993
    • Oprea1_824006
    • ST4076321
    • TimTec1_004777
    • [2-(4-methoxyphenyl)-5-oxocyclopent-1-en-1-yl]acetic acid
    • HMS2569F11
    • SMR000172246
    • MLS000553787
    • HMS1547J03
    • 2-(2-(4-Methoxyphenyl)-5-oxocyclopent-1-en-1-yl)acetic acid
    • 2-(2-(4-Methoxyphenyl)-5-oxocyclopent-1-en-1-yl)aceticacid
    • CHEMBL1523403
    • AKOS000592650
    • DTXSID00350719
    • XGKNYGMRWBZRGZ-UHFFFAOYSA-N
    • 2-[2-(4-METHOXYPHENYL)-5-OXOCYCLOPENT-1-EN-1-YL]ACETIC ACID
    • [2-(4-Methoxyphenyl)-5-oxocyclopent-1-enyl]acetic acid
    • Cambridge id 6852042
    • 53272-88-1
    • STK278275
    • MDL: MFCD03119613
    • Inchi: 1S/C14H14O4/c1-18-10-4-2-9(3-5-10)11-6-7-13(15)12(11)8-14(16)17/h2-5H,6-8H2,1H3,(H,16,17)
    • InChI Key: XGKNYGMRWBZRGZ-UHFFFAOYSA-N
    • SMILES: O=C1C(CC(=O)O)=C(C2C=CC(=CC=2)OC)CC1

Computed Properties

  • Exact Mass: 246.08900
  • Monoisotopic Mass: 246.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • PSA: 63.60000
  • LogP: 2.28640

[2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

[2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

[2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid Pricemore >>

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[2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid Related Literature

Additional information on [2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid

Introduction to [2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid (CAS No. 53272-88-1)

[2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid (CAS No. 53272-88-1) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the cyclopentenone family and is characterized by its unique structural features, including a methoxy-substituted phenyl group and a cyclopentenone ring with an acetic acid moiety. The compound's chemical structure and properties make it a valuable candidate for various biological and therapeutic applications.

The chemical structure of [2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid consists of a cyclopentenone ring fused to an acetic acid group, with a 4-methoxyphenyl substituent attached to the cyclopentenone ring. This arrangement imparts the compound with several key properties, such as high reactivity and the ability to form stable complexes with various metal ions. These characteristics have led to its exploration in the development of new drugs and therapeutic agents.

Recent studies have highlighted the potential of [2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid in various biological systems. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. This makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Additionally, [2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid has been investigated for its potential anticancer properties. Research has demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in cancer cell survival. These findings suggest that [2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid could be developed into a novel anticancer agent.

The pharmacokinetic properties of [2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid have also been studied to evaluate its suitability as a therapeutic agent. Preclinical studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for further development into drug formulations. However, more extensive studies are needed to fully understand its metabolism, distribution, and excretion in vivo.

In terms of safety, initial toxicity studies have indicated that [2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid is well-tolerated at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments are essential to ensure its long-term use in clinical settings. Ongoing research is focused on optimizing the compound's safety profile and identifying any potential side effects or adverse reactions.

The synthesis of [2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid has been well-documented in the literature. Several synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common approach involves the condensation of 4-methoxybenzaldehyde with malonic acid followed by cyclization and oxidation steps to form the cyclopentenone ring. These synthetic methods provide a robust foundation for large-scale production and further pharmaceutical development.

In conclusion, [2-(4-methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid (CAS No. 53272-88-1) is a promising compound with diverse biological activities and therapeutic potential. Its anti-inflammatory and anticancer properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and safety profile, this compound holds significant promise for future clinical applications.

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